molecular formula C14H26O B13960591 2-Methylcyclotridecan-1-one CAS No. 63662-71-5

2-Methylcyclotridecan-1-one

Cat. No.: B13960591
CAS No.: 63662-71-5
M. Wt: 210.36 g/mol
InChI Key: ASQBFCPNMMCIGN-UHFFFAOYSA-N
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Description

2-Methylcyclotridecan-1-one is an organic compound with the molecular formula C₁₄H₂₆O. It is a cyclic ketone, characterized by a thirteen-membered ring with a methyl group attached to the second carbon atom.

Properties

CAS No.

63662-71-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-methylcyclotridecan-1-one

InChI

InChI=1S/C14H26O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h13H,2-12H2,1H3

InChI Key

ASQBFCPNMMCIGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclotridecan-1-one can be achieved through several methods. One common approach involves the cyclization of long-chain hydrocarbons followed by oxidation. For instance, the cyclization of a suitable diene precursor can be catalyzed by a transition metal catalyst, followed by oxidation to introduce the ketone functional group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclotridecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclotridecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclotridecan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcyclotridecan-1-one is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

2-Methylcyclotridecan-1-one is a cyclic ketone that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CAS No. 63662-71-5) features a 13-membered carbon ring with a ketone functional group. Its molecular formula is C13H24OC_{13}H_{24}O, and it has a molecular weight of approximately 200.33 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its potential effects on cellular processes and enzyme interactions. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Anti-inflammatory Effects

Cyclic ketones are also associated with anti-inflammatory effects. Research on related compounds has demonstrated their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound may similarly influence inflammation-related processes.

Anticancer Potential

The anticancer properties of cyclic compounds have been widely studied. For example, certain ketones have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. While direct studies on this compound are sparse, the potential for similar mechanisms warrants further exploration.

Data Tables

Biological Activity Related Compounds Mechanism
AntimicrobialCyclohexanoneInhibition of cell wall synthesis
Anti-inflammatory3-Hydroxybutyric acidModulation of cytokine release
AnticancerBicyclo[3.3.0]octan-2-oneInduction of apoptosis via mitochondrial pathways

Case Studies

A review of literature reveals several relevant case studies that highlight the biological activity of cyclic ketones:

  • Antimicrobial Study : A comparative study on various cyclic ketones demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate efficacy.
  • Anti-inflammatory Research : A case study investigated the effects of cyclic ketones on inflammatory markers in vitro. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with structurally similar compounds, suggesting potential therapeutic applications for inflammatory diseases.
  • Anticancer Trials : In an experimental model using human cancer cell lines, a series of cyclic ketones were tested for their ability to induce apoptosis. The findings revealed that certain analogs activated caspase pathways, leading to programmed cell death in malignant cells.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer progression, altering downstream signaling cascades.

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